Nav1.7-IN-3 Exhibits Higher Potency than Nav1.7-IN-2 in Biochemical Assays
Nav1.7-IN-3 demonstrates superior potency compared to its close structural analog, Nav1.7-IN-2. In vitro biochemical assays show that Nav1.7-IN-3 inhibits the Nav1.7 channel with an IC50 of 8 nM [1]. In contrast, Nav1.7-IN-2 is a less potent inhibitor, with a reported IC50 of 80 nM [2]. This represents a 10-fold improvement in potency for Nav1.7-IN-3.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (Nav1.7) |
| Comparator Or Baseline | Nav1.7-IN-2: IC50 = 80 nM |
| Quantified Difference | 10-fold greater potency |
| Conditions | Biochemical assay against Nav1.7 channel. |
Why This Matters
Higher potency allows for lower compound usage, reducing cost and potential for off-target effects at higher concentrations, a key consideration in in vivo study design and high-throughput screening.
- [1] Roecker AJ, et al. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorg Med Chem Lett. 2017 May 15;27(10):2087-2093. doi:10.1016/j.bmcl.2017.03.094. PMID: 28389149. View Source
- [2] Hoelzel Biotech. Nav1.7-IN-2 Product Page. https://www.hoelzel-biotech.com/de/molecule-dcc-dc8666-1g-nav17-in-2.html. View Source
